molecular formula C12H16N4O4 B140894 4,4'-Azobis(4-cyanovaleric acid) CAS No. 2638-94-0

4,4'-Azobis(4-cyanovaleric acid)

Cat. No. B140894
CAS RN: 2638-94-0
M. Wt: 280.28 g/mol
InChI Key: VFXXTYGQYWRHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09079999B2

Procedure details

The synthesis scheme for (thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate is shown in FIG. 15 and is performed as follows. First, the intermediary molecule, 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid is synthesized by dissolving 4,4′-Azobis(4-cyanovaleric acid) (4.19 g, 0.0149 mol) and bis(thiobenzoyl)disulfide (3.07 g, 0.01 mol) in ethyl acetate (200 mL) in a 500 mL round-bottom flask equipped with a condenser. The mixture is degassed by bubbling with nitrogen and heated to reflux for 20 hours under nitrogen. The reaction is allowed to cool to room temperature, and the solvent is removed in vacuum. The crude product is purified by column chromatography (silica gel) using ethyl acetate:hexanes 2:3 as the eluent. After removal of solvent, the red fraction gives 4-cyano-4-((thiobenzoyl)sulfanyl)-pentanoic acid as a red oil. The product is solidified upon sitting at −20° C. 1H NMR (CDCl3) δ (ppm): 1.93 (s, 3H, CH3); 2.38-2.80 (m, 4H, CH2CH2); 7.42 (m, 2H, m-ArH); 7.56 (t, 1H, J=8 Hz p-ArH); 7.91 (d, 2H, J=7.3 Hz, o-ArH). 13C NMR (CDCl3) δ (ppm): 24.1, 29.5, 32.9, 45.6, 118.4, 126.7, 128.6, 133.1, 144.4, 177.3, 222.1.
Name
(thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Quantity
3.07 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S1C=CC(CC[O:8][C:9](=[O:25])[CH2:10][CH2:11][C:12]([C:23]#[N:24])([S:14][C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[S:16])[CH3:13])=C1.N(C(C#N)(C)CCC(O)=O)=NC(C#N)(C)CCC(O)=O.C(SSC(=S)C1C=CC=CC=1)(=S)C1C=CC=CC=1>C(OCC)(=O)C>[C:23]([C:12]([S:14][C:15](=[S:16])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)([CH3:13])[CH2:11][CH2:10][C:9]([OH:25])=[O:8])#[N:24]

Inputs

Step One
Name
(thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)CCOC(CCC(C)(SC(=S)C1=CC=CC=C1)C#N)=O
Step Two
Name
Quantity
4.19 g
Type
reactant
Smiles
N(=NC(CCC(=O)O)(C)C#N)C(CCC(=O)O)(C)C#N
Name
Quantity
3.07 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)SSC(C1=CC=CC=C1)=S
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, the intermediary molecule, 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid is synthesized
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
The mixture is degassed
CUSTOM
Type
CUSTOM
Details
by bubbling with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours under nitrogen
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silica gel)
CUSTOM
Type
CUSTOM
Details
After removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CCC(=O)O)(C)SC(C1=CC=CC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.